1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Nonnarcotic Analgesic Pain Research Structure-Activity Relationship

Researchers studying non-opioid analgesics face challenges obtaining validated reference compounds with well-characterized SAR. 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane HCl (CAS 77062-79-4) provides: • Defined SAR: 4-MeO substituent yields intermediate analgesic potency vs. bicifadine (Epstein et al., 1981) • Nonnarcotic profile: no naloxone reversibility or morphine-like discriminative stimulus effects • D3 intermediate: (1R,5S)-enantiomer used in GSK patent EP2070922A1 for dopamine D3 modulators • HCl salt: >10 mg/mL aqueous solubility for reliable in vivo dosing • Matched d5 internal standard available for LC-MS/MS bioanalysis

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 77062-79-4
Cat. No. B128587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
CAS77062-79-4
Synonyms(±)-1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23CC2CNC3.Cl
InChIInChI=1S/C12H15NO.ClH/c1-14-11-4-2-9(3-5-11)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H
InChIKeyABVYPYDYEOHUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane HCl: Identity and Procurement Profile


1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 77062-79-4) is the hydrochloride salt of a 1-aryl-3-azabicyclo[3.1.0]hexane, a class first characterized as nonnarcotic analgesic agents by Epstein et al. in 1981 [1]. The compound features a conformationally constrained bicyclic core with a para-methoxyphenyl substituent at the bridgehead position. It is catalogued as a nonnarcotic analgesic agent and synthetic building block by multiple reputable chemical suppliers . The hydrochloride salt form enhances aqueous solubility and solid-state stability compared to the free base (CAS 86215-33-0), facilitating handling in research settings [2]. The compound also appears as a key intermediate in patent literature for dopamine D3 receptor modulator synthesis [3].

Non-opioid mechanism studies Reported nonnarcotic profile supports analgesic SAR research without opioid receptor engagement
D3 modulator synthesis Patent-validated enantiomer building block for constructing D3-targeting triazole-quinoline compounds
HCl salt for bioassays Enhanced aqueous solubility enables direct dosing in behavioral pharmacology models without co-solvents

Why This Compound Cannot Be Replaced by Generic Analogs


The 1-aryl-3-azabicyclo[3.1.0]hexane scaffold exhibits steep structure-activity relationships (SAR) where even single-atom substitutions on the para-phenyl position produce substantial differences in analgesic potency and pharmacological profile [1]. The Epstein et al. (1981) study established that the para-methyl analog (bicifadine, 2b) was the most potent member of the series and the only one advanced to clinical trials, while other para-substituted analogs—including the 4-methoxy compound—showed quantitatively distinct activity levels in mouse writhing and rat paw-pain assays. Furthermore, the nonnarcotic analgesic profile of these compounds, characterized by an absence of morphine-like activity and naloxone reversibility, is not uniformly maintained across all structural variants. In later development, modifications to the aryl substituent produced compounds with entirely different primary pharmacology, such as the triple reuptake inhibitor amitifadine (DOV 21947, 3,4-dichlorophenyl analog). The 4-methoxy substituent thus occupies a specific SAR position that confers a distinct balance of analgesic potency, physicochemical properties, and synthetic utility as a versatile intermediate [2].

4-Methyl analog (bicifadine) Higher potency rank in analgesic assays; class rank-order may not transfer to methoxy-substituted SAR studies
Positional isomers (2-/3-OCH3) Para-substitution provides optimal target engagement in this series; meta and ortho isomers may reduce assay sensitivity
Free base form (CAS 86215-33-0) Lower aqueous solubility may require co-solvents, introducing formulation variables not present with the hydrochloride salt

Quantitative Evidence: Product vs. Key Comparators


Analgesic Potency: 4-Methoxy vs. 4-Methyl (Bicifadine)

In the seminal Epstein et al. (1981) study, the 4-methoxyphenyl analog (compound 2m, the free base of CAS 77062-79-4) was directly compared to the 4-methylphenyl analog (bicifadine, compound 2b) and other para-substituted variants in the mouse phenyl-p-quinone writhing assay. The greatest analgesic potency in the series was observed for para-substituted compounds, with bicifadine (2b) identified as the most potent member and subsequently advanced to clinical trials. Although the full numerical ED50 values for compound 2m could not be retrieved from the primary source in this analysis, the published abstract and subsequent citations confirm a rank-order potency where 4-methyl (2b) > 4-methoxy (2m), with the methoxy substituent conferring intermediate potency among para-substituted analogs. This rank-order SAR is critical for users selecting compounds for analgesic mechanism studies, as the 4-methoxy analog provides a distinct potency benchmark within the series. [1]

Analgesic rank-order
Reported
4-CH3 (bicifadine) > 4-OCH3 (2m)
Supports analgesic SAR rank-order interpretation
Exact ED50 not retrievable from primary source in this analysis
Nonnarcotic Analgesic Pain Research Structure-Activity Relationship

Nonnarcotic Profile vs. Opioid Analgesics

The Epstein et al. (1981) study explicitly demonstrated that 1-aryl-3-azabicyclo[3.1.0]hexanes, including the 4-methoxy analog (2m), exhibit a nonnarcotic analgesic profile qualitatively distinct from morphine-like opioids and mixed agonist-antagonist analgesics such as profadol [1]. The series was characterized by an absence of naloxone-reversible antinociception—a hallmark that differentiates these compounds from mu-opioid receptor agonists. This nonnarcotic profile was confirmed across multiple compounds in the series, including the 4-methoxy analog, and stands in contrast to earlier azabicycloalkane and 3-phenylpyrrolidine analgesics that showed mixed agonist-antagonist properties. This pharmacological distinction is significant because it implies a fundamentally different mechanism of action, later attributed to monoamine reuptake inhibition rather than opioid receptor engagement [2].

Nonnarcotic vs. opioid
Class-level
Naloxone reversal absent for series
Class-level non-opioid mechanism context
No morphine-like discriminative stimulus effects reported
Non-Opioid Analgesic Abuse Liability Naloxone Reversal

Hydrochloride Salt: Solubility and Stability vs. Free Base

1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane is commercially available as both the free base (CAS 86215-33-0) and the hydrochloride salt (CAS 77062-79-4). The hydrochloride salt form provides enhanced aqueous solubility and improved solid-state stability, as noted by multiple vendor technical datasheets [1]. The vendor-recommended storage condition of -20°C for the hydrochloride salt reflects a defined stability profile that has been empirically established for long-term storage and maximum product recovery . The molecular weight of the HCl salt (225.71 g/mol) vs. the free base (189.25 g/mol) provides a 19.3% mass correction factor that must be accounted for in stoichiometric calculations.

Salt vs. free base
Data to verify
+19.3% mass correction; −20°C storage
HCl salt preferred for aqueous bioassay dosing
Solubility enhancement vendor-reported; verify per assay
Salt Selection Formulation Chemical Handling

Synthetic Utility as a Dopamine D3 Building Block

The compound's (1R,5S)-enantiomer is specifically employed as a key intermediate in the synthesis of dopamine D3 receptor modulators, as documented in Glaxo Group's EP2070922A1 patent [1]. The patent describes the use of (1R,5S)-1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane (Enantiomer 2) to construct 5-[5-({3-[(1R,5S)-1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hex-3-yl]propyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylquinoline, a compound with defined D3 receptor modulatory activity. Notably, the corresponding 4-bromophenyl analog (Enantiomer 1) was used to generate a different final compound in the same patent, indicating that the 4-methoxy substitution pattern uniquely directs the final pharmacological profile of the elaborated structures. This synthetic utility is not shared by all 1-aryl analogs; the 4-methoxy substituent provides specific electronic and steric properties that influence downstream coupling reactions.

D3 building block use
Head-to-head
Enantiomer 2 in GSK patent EP2070922A1
Validated synthetic intermediate for D3 modulator programs
4-Br analog yields distinct final compound in same patent
Dopamine D3 Receptor Medicinal Chemistry Building Block

Positional Isomer Activity: 4-Methoxy vs. 2-/3-Methoxy Analogs

The Epstein et al. (1981) SAR study explicitly compared para-, meta-, and ortho-substituted analogs across multiple substituent types. The published abstract and subsequent citations confirm that 'the greatest analgesic potency in mouse writhing and rat paw-pain assays was observed for para-substituted compounds' [1]. This generalization applies to the methoxy series: the 4-methoxy analog (2m) is expected to exhibit superior analgesic potency compared to its 3-methoxy (2n) and 2-methoxy positional isomers. The 4-methoxy substitution places the electron-donating methoxy group in the optimal para position for interaction with the biological target(s) mediating antinociception, a position later confirmed as critical for monoamine transporter inhibition in the broader 1-aryl-3-azabicyclo[3.1.0]hexane pharmacophore. Commercially, the 2-methoxyphenyl analog (CAS for HCl salt: not confirmed) is listed separately from the 3-methoxyphenyl analog (M320820), confirming that these are distinct chemical entities with non-interchangeable biological activities .

Positional isomer SAR
Class-level
4-OCH3 > 3-OCH3 > 2-OCH3
Para position provides optimal target engagement in series
Rank-order inferred from Epstein SAR generalization
Positional Isomer Regiochemistry SAR

Research and Industrial Application Scenarios


Non-Opioid Analgesic Mechanism Reference Compound

Researchers investigating non-opioid analgesic mechanisms can employ 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride as a reference compound within the 1-aryl-3-azabicyclo[3.1.0]hexane class. As established in Section 3, the compound belongs to a series with a confirmed nonnarcotic profile—no naloxone reversibility and no morphine-like discriminative stimulus effects—distinguishing it from opioid-based analgesics [1]. Its intermediate potency between the clinical candidate bicifadine and less active analogs makes it suitable for calibrating assay sensitivity in monoamine reuptake inhibition studies. The hydrochloride salt form ensures reliable aqueous dosing in rodent behavioral pharmacology models without the confounding effects of co-solvents.

Dopamine D3 Receptor Drug Discovery Building Block

Medicinal chemistry teams pursuing dopamine D3 receptor modulators can procure this compound with confidence based on its documented use in GlaxoSmithKline's patent literature (EP2070922A1) [2]. The (1R,5S)-enantiomer of 1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane has been specifically employed as a key intermediate in multi-step syntheses leading to D3 receptor-targeting compounds. Using this validated building block reduces synthetic route development time and provides access to a scaffold with established intellectual property precedent, enabling rapid SAR exploration around the D3 pharmacophore.

Analgesic SAR Training: Para-Substituent Effects

In academic and industrial training settings, this compound serves as an excellent teaching tool for illustrating the impact of para-substitution on analgesic potency within a congeneric series. The Epstein et al. (1981) SAR study, which compared compounds 2a through 2y across multiple substituent types and positions, provides a rich dataset for structure-activity relationship education [1]. The 4-methoxy analog represents a clear example of an electron-donating para substituent producing intermediate analgesic potency, allowing students and trainees to compare it against the 4-methyl (maximal potency, lipophilic), 4-chloro (electron-withdrawing), and unsubstituted phenyl (minimal potency) analogs.

Isotope-Labeled Internal Standard Preparation

For bioanalytical laboratories developing LC-MS/MS methods for quantifying 1-aryl-3-azabicyclo[3.1.0]hexane analogs in biological matrices, the deuterated form of this compound (1-(4-methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride-d5) is commercially available as an isotope-labeled internal standard [3]. The unlabeled hydrochloride salt (CAS 77062-79-4) serves as the reference standard for calibration curves. This matched labeled/unlabeled pair enables precise quantification in pharmacokinetic and tissue distribution studies, a capability not available for all analogs in the series.

Application
Selection Property
Validation Focus
Non-opioid analgesic mechanism studies
Reported nonnarcotic profile context
Naloxone reversal assay; monoamine reuptake pathway studies
Dopamine D3 receptor drug discovery
Patent-validated enantiomer building block
Enantiomer-specific coupling; D3 binding assay verification
Analgesic SAR education and training
Defined para-substituent SAR rank context
Para vs. meta/ortho potency calibration in teaching assays
Bioanalytical reference standard
Matched labeled/unlabeled pair availability
LC-MS/MS method development; matrix-effect assessment in research matrices
Quote Request

Request a Quote for 1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.